8-Azapurine

CDK2 inhibition p53 activation anticancer

8-Azapurine (1,2,3-triazolo[4,5-d]pyrimidine, C₄H₃N₅, MW 121.1 g/mol) is a heterocyclic bioisostere of the purine nucleus wherein the C8–H position of the imidazole ring is replaced by a nitrogen atom, yielding a 1,2,3-triazole ring fused to a pyrimidine. This scaffold retains the hydrogen-bonding face of natural purines while introducing altered π-electron distribution, enhanced acidity (pKₐ ~6–8 depending on substitution), and distinct tautomeric preferences.

Molecular Formula C4H3N5
Molecular Weight 121.1 g/mol
CAS No. 179268-21-4
Cat. No. B062227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azapurine
CAS179268-21-4
Synonyms4H-1,2,3-Triazolo[4,5-d]pyrimidine (9CI)
Molecular FormulaC4H3N5
Molecular Weight121.1 g/mol
Structural Identifiers
SMILESC1=NC=NC2=NNN=C21
InChIInChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9)
InChIKeyGIIGHSIIKVOWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.59 M

Structure & Identifiers


Interactive Chemical Structure Model





8-Azapurine (CAS 179268-21-4) – Structural Identity and Scaffold Classification for Procurement Decision-Making


8-Azapurine (1,2,3-triazolo[4,5-d]pyrimidine, C₄H₃N₅, MW 121.1 g/mol) is a heterocyclic bioisostere of the purine nucleus wherein the C8–H position of the imidazole ring is replaced by a nitrogen atom, yielding a 1,2,3-triazole ring fused to a pyrimidine [1]. This scaffold retains the hydrogen-bonding face of natural purines while introducing altered π-electron distribution, enhanced acidity (pKₐ ~6–8 depending on substitution), and distinct tautomeric preferences [2]. Variously substituted 8-azapurines have been investigated as inhibitors of cyclin-dependent kinases, adenosine deaminase, xanthine oxidase, and P2Y₁₂, as well as building blocks for stabilized oligonucleotides and fluorescent probes [3]. The parent heterocycle and its derivatives are listed in the FDA Global Substance Registration System (UNII: H49B4KW3PH) and multiple patent families spanning antiviral, anticancer, and oligonucleotide applications [4].

Why Generic Purine Analogs Cannot Substitute for 8-Azapurine in Target-Focused Research and Development


The replacement of C8–H with nitrogen in the 8-azapurine scaffold is not a silent structural modification. This single-atom change abolishes the key C8–H···O hydrogen bond to the backbone carbonyl of Glu81 in the CDK2 ATP-binding pocket, reducing enzymatic inhibitory potency by 30–60-fold relative to the corresponding trisubstituted purines while paradoxically preserving or even enhancing antiproliferative activity through retained p53 activation [1]. At the nucleoside level, 8-azapurine ribosides exhibit a 100-fold decrease in Kᵢ for adenosine deaminase compared to nebularine, demonstrating that the nitrogen atom fundamentally alters enzyme recognition [2]. In oligonucleotide contexts, 8-azapurine-modified bases measurably increase duplex thermal stability (ΔTₘ = +3 to +16 °C) compared to unmodified counterparts, a property that generic purine analogs do not provide [3]. These context-dependent pharmacological divergences mean that substituting an 8-azapurine scaffold with a simple purine, pyrazolopyrimidine, or other heterocyclic bioisostere will produce compounds with quantitatively different target engagement, metabolic handling, and nucleic acid hybridization behaviour.

Quantitative Differentiation Evidence: 8-Azapurine vs. Purine, Roscovitine, Ticagrelor, and Nebularine


CDK2 Inhibitory Potency Reduction Offset by Preserved p53-Dependent Antiproliferative Activity vs. Trisubstituted Purines

In a direct head-to-head comparison by Havlicek et al. (2005), introduction of the N8 atom in 2,6,9-trisubstituted 8-azapurines reduced CDK2/cyclin E inhibitory activity by 30–60-fold compared to the corresponding trisubstituted purine congeners. Roscovitine, the purine-based clinical CDK inhibitor comparator, inhibited CDK2 with IC₅₀ = 0.45 μM [1]. Despite this enzymatic potency loss, the antiproliferative activity of 8-azapurine derivatives was reduced only 2–5-fold, and compound 19 (derived from purine CGP 74514) exerted even slightly stronger cytotoxicity across a panel of 17 human tumor cell lines. The retained antiproliferative efficacy correlated with p53 tumour suppressor activation, which was preserved or enhanced in multiple 8-azapurine derivatives (e.g., compound 3: p53 activation ++ at 20 μM) [1].

CDK2 inhibition p53 activation anticancer purine bioisostere

Antiplatelet Activity: N⁶-8-Azapurine Derivative IIh vs. Ticagrelor (P2Y₁₂ Antagonist Benchmark)

Zhao et al. (2021) designed two series of N⁶-substituted 8-azapurines and benchmarked their antiplatelet activity against ticagrelor, the clinically established P2Y₁₂ antagonist, in the ADP-induced platelet aggregation assay of Born. Compound IIh (an N⁶-hydrazone derivative of 8-azapurine) exhibited an IC₅₀ = 0.20 μM, representing an approximately 3.7-fold improvement in potency over ticagrelor (IC₅₀ = 0.74 μM) [1]. This enhanced in vitro potency was confirmed in vivo. Furthermore, in a preliminary safety assessment (mouse tail bleeding model), compound IIh produced shorter bleeding time, reduced blood loss, and lower acute toxicity compared to ticagrelor [1]. Molecular docking verified binding interactions between IIh and the P2Y₁₂ receptor [1].

antiplatelet P2Y12 antagonist ADP-induced aggregation antithrombotic

Oligonucleotide Duplex Thermal Stability: 8-Azapurine-Modified vs. Unmodified Oligonucleotides

Incorporation of 7-deaza-8-azapurine bases into oligonucleotides consistently increases duplex thermal stability relative to unmodified counterparts. Hexamers containing 7-deaza-8-azaguanine (61b) exhibited a Tₘ of 62 °C, compared to 46 °C for the parent hexamer containing guanine (ΔTₘ = +16 °C) [1]. In octanucleotides derived from the GGAATTCC sequence, substitution with one or two units of 7-deaza-8-azaguanine raised Tₘ values to 33–37 °C, compared to 30 °C for the unmodified parent oligomer (ΔTₘ = +3 to +7 °C) [1]. The increased stability is attributed to stronger π-electron stacking interactions arising from the altered dipole moment of the 8-azapurine ring system compared to natural purines [1]. Heterocyclic congeners (e.g., allopurinol-modified hexamers: Tₘ = 30 °C vs. hypoxanthine parent: Tₘ = 27 °C, ΔTₘ = +3 °C) show consistent but smaller gains [1].

oligonucleotide duplex stability Tm antisense hybridization probe

Fluorescence Quantum Yield: 2,6-Diamino-8-azapurine vs. Natural Purine Bases as Intrinsic Fluorescent Probes

Natural purine bases (adenine, guanine) are essentially non-fluorescent in neutral aqueous solution at room temperature, with quantum yields (φ) on the order of 10⁻⁴ (e.g., adenine φ = 2.6 × 10⁻⁴, guanine φ = 3.0 × 10⁻⁴) [2]. In contrast, 2,6-diamino-8-azapurine exhibits a quantum yield of φ = 0.40 as the neutral species (λₑₓ = 280 nm, λₑₘ = 363 nm), representing an approximately 1,000–1,500-fold enhancement [1]. The N9-phosphonomethoxypropyl (PMP) derivative of 2,6-diamino-8-azapurine achieves φ = 0.80, and the N9-β-D-ribofuranosyl derivative achieves φ ≈ 0.9 [1]. Among free 8-azapurine bases, 8-azaguanine is unique in displaying measurable fluorescence from its N(8)-H tautomer (φ = 0.05–0.33), whereas the corresponding free purines (guanine, hypoxanthine) are non-fluorescent [3]. 8-Azapurine nucleosides are substrates of purine nucleoside phosphorylase (PNP), enabling real-time fluorimetric monitoring of enzymatic synthesis kinetics—a capability not available with natural purine substrates [3].

fluorescence quantum yield fluorescent probe nucleic acid detection enzyme kinetics

Adenosine Deaminase Inhibition: 8-Azapurine Nucleoside vs. Nebularine – 100-Fold Kᵢ Reduction

Shewach et al. (1992) synthesized a series of 8-azapurine ribonucleosides as adenosine deaminase (ADA) inhibitors. The replacement of C8–H with nitrogen in the nebularine (purine ribonucleoside) scaffold decreased the Kᵢ value by 100-fold, indicating that the 8-aza modification dramatically enhances binding affinity for ADA [1]. Critically, this same nitrogen introduction did not lower the Kᵢ for coformycin, a tight-binding transition-state analog inhibitor of ADA, demonstrating that the affinity gain is scaffold-specific rather than universal [1]. In a MOLT-4 cell growth assay, the 8-azapurine derivative 2-azacoformycin was as effective as 2′-deoxycoformycin (pentostatin, a clinically used ADA inhibitor) in potentiating growth inhibition by 2′-deoxyadenosine, confirming cellular target engagement [1].

adenosine deaminase enzyme inhibition nucleoside analog antitumor MOLT-4

Alternative Substrate Profile for Xanthine Oxidase: Metabolic Fate Divergence from Purine

Unlike purine, which is oxidized at C8 by mammalian xanthine oxidase, 8-azapurine is oxidized at position 2 and/or 6 of the pyrimidine ring because the 8-position is blocked by the triazole nitrogen [1]. All 8-azapurine derivatives studied (including 8-azapurine itself, 2-hydroxy-, and 2-amino-8-azapurine) proved to be substrates of mammalian xanthine oxidase, but follow a regiospecifically distinct oxidative pathway from purine [1]. Notably, 2-amino-8-azapurine is enzymatically converted into 8-azaguanine by xanthine oxidase, making it a potential bioprecursor prodrug of 8-azaguanine [1]. In contrast, 8-azaadenine (a specific derivative: 6-amino-8-azapurine) acts as an inhibitor (not a substrate) of xanthine oxidase with IC₅₀ = 0.54 μM and Kᵢ = 0.66 μM , demonstrating that the metabolic fate is exquisitely sensitive to the 8-azapurine substitution pattern.

xanthine oxidase purine metabolism 8-azaguanine prodrug substrate specificity

High-Value Application Scenarios for 8-Azapurine Based on Quantitative Differentiation Evidence


CDK-Targeted Anticancer Agent Development Exploiting the Decoupled p53 Activation Profile

The 8-azapurine scaffold enables a unique pharmacological profile wherein CDK2 enzymatic inhibition is reduced 30–60-fold relative to purine analogs, yet antiproliferative potency is largely retained (only 2–5-fold reduction) via preserved p53 tumour suppressor activation [1]. This decoupling is not achievable with roscovitine-like purine scaffolds, where CDK2 inhibition and cytotoxicity are more tightly linked. Research groups and biopharmaceutical procurement teams developing CDK inhibitors with reduced kinase inhibitory burden but maintained anticancer efficacy should prioritize 2,6,9-trisubstituted 8-azapurine building blocks over generic trisubstituted purines, particularly where p53-wild-type tumor selectivity is desired [1].

Next-Generation P2Y₁₂ Antagonist Design Using N⁶-Functionalized 8-Azapurine Scaffolds

The N⁶-hydrazone 8-azapurine derivative IIh achieves an IC₅₀ of 0.20 μM in the ADP-induced platelet aggregation assay, representing a ~3.7-fold potency improvement over ticagrelor (IC₅₀ = 0.74 μM), with concomitant improvements in bleeding time, blood loss, and acute toxicity in a mouse model [2]. This quantitative advantage positions N⁶-substituted 8-azapurines as a validated core scaffold for antiplatelet drug discovery programmes seeking to surpass ticagrelor's therapeutic index. Procurement of 4,6-dichloropyrimidine and 8-azapurine intermediates for N⁶ diversification should be prioritized by medicinal chemistry teams targeting P2Y₁₂ [2].

Fluorescent Oligonucleotide Probe Engineering Without Extrinsic Fluorophore Conjugation

2,6-Diamino-8-azapurine and its N9-ribofuranosyl derivative exhibit fluorescence quantum yields of φ = 0.40 to ~0.9 in neutral aqueous solution, compared to φ ≈ 10⁻⁴ for natural purine bases [3]. This >1,000-fold fluorescence enhancement enables the design of intrinsically fluorescent oligonucleotide probes for real-time PCR, in situ hybridization, and single-molecule fluorescence studies without the steric and electronic perturbations introduced by conjugated fluorophores. Additionally, 8-azapurine nucleosides serve as fluorigenic substrates for purine nucleoside phosphorylase, permitting continuous real-time kinetic assays that are impossible with non-fluorescent natural purines [4]. Diagnostic assay developers and nucleic acid chemistry laboratories should procure 2,6-diamino-8-azapurine phosphoramidites and nucleoside derivatives specifically for these applications [3][4].

Thermally Stabilized Antisense Oligonucleotides and siRNA Duplexes via 8-Azapurine Base Incorporation

Incorporation of 7-deaza-8-azaguanine into hexameric oligonucleotides increases duplex melting temperature by +16 °C (Tₘ = 62 °C vs. 46 °C for the unmodified parent), and octameric sequences show consistent Tₘ gains of +3 to +7 °C [5]. This thermal stabilization, attributed to enhanced π-stacking from the altered dipole moment of the 8-azapurine ring, is sequence-general and additive across multiple substitution sites. For antisense oligonucleotide and siRNA therapeutic developers, the 8-azapurine scaffold offers a procurement-relevant advantage: increased target affinity at physiological temperature enables shorter sequences (reducing synthesis cost) or improved mismatch discrimination. Oligonucleotide synthesis laboratories and antisense drug discovery groups should select 8-azapurine phosphoramidite monomers over unmodified purine monomers when duplex stabilization is a critical quality attribute [5].

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